molecular formula C29H33NO3 B11594851 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No.: B11594851
M. Wt: 443.6 g/mol
InChI Key: HBJQGAJEPJHYOE-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (such as 2-hydroxy-3,4-dimethylbenzene) and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The next step involves the amidation of the acylated product with an amine (such as 4-phenyloxan-4-ylmethylamine) to form the amide bond. This reaction typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Assembly: The final step involves the coupling of the intermediate products to form the final compound. This step may involve additional purification steps such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and amidation steps, as well as the use of automated purification systems to streamline the final assembly and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) or nitrating agents (for nitration).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid for chlorination.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydrophobic and hydrophilic groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it could interact with multiple biological pathways, making it a promising lead compound for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and amide groups could form hydrogen bonds with target proteins, while the aromatic rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropanamide: Lacks the oxan-4-ylmethyl group, making it less versatile in terms of functionalization.

    3-(2-hydroxy-3,4-dimethylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

The presence of both the oxan-4-ylmethyl and phenyl groups in 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide makes it unique

Properties

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

InChI

InChI=1S/C29H33NO3/c1-21-13-14-25(28(32)22(21)2)26(23-9-5-3-6-10-23)19-27(31)30-20-29(15-17-33-18-16-29)24-11-7-4-8-12-24/h3-14,26,32H,15-20H2,1-2H3,(H,30,31)

InChI Key

HBJQGAJEPJHYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(CC(=O)NCC2(CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4)O)C

Origin of Product

United States

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